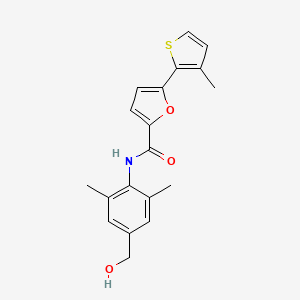
Cy 5 amine (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy 5 amine (trifluoroacetic acid) is a fluorescent dye known for its application in labeling and imaging. It is a derivative of Cyanine5 amine and is often used in the preparation of Cy5.5-labeled compounds or polymers. These labeled compounds are crucial for imaging cellular processes and drug uptake .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy 5 amine (trifluoroacetic acid) is synthesized through a series of chemical reactions involving the modification of Cyanine5 amineThe reaction conditions often require controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Cy 5 amine (trifluoroacetic acid) involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Cy 5 amine (trifluoroacetic acid) undergoes various chemical reactions, including:
Substitution Reactions: The amino group in Cy 5 amine can participate in substitution reactions with activated esters or carboxylic acids, forming stable amide bonds.
Oxidation and Reduction Reactions: While less common, Cy 5 amine can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include activated esters such as N-hydroxysuccinimide (NHS) esters and carboxylic acids.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include Cy5.5-labeled compounds or polymers, which are used for imaging and labeling applications .
Aplicaciones Científicas De Investigación
Cy 5 amine (trifluoroacetic acid) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cy 5 amine (trifluoroacetic acid) involves its ability to form stable amide bonds with primary amine-containing macromolecules. This interaction allows it to label proteins, peptides, and other biomolecules, enabling their detection and imaging. The molecular targets include carboxylic acid groups on proteins and peptides, and the pathways involved are primarily related to the formation of amide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Cy 3 amine (trifluoroacetic acid): Another fluorescent dye with similar applications but different spectral properties.
Cy 7 amine (trifluoroacetic acid): A dye with longer wavelength emission, used for imaging applications requiring deeper tissue penetration.
Uniqueness
Cy 5 amine (trifluoroacetic acid) is unique due to its optimal excitation and emission wavelengths, which minimize autofluorescence and provide high signal-to-noise ratios. This makes it particularly suitable for imaging applications where clarity and precision are crucial .
Propiedades
Fórmula molecular |
C40H54ClF3N4O3 |
|---|---|
Peso molecular |
731.3 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetic acid;chloride |
InChI |
InChI=1S/C38H52N4O.C2HF3O2.ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;3-2(4,5)1(6)7;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;(H,6,7);1H |
Clave InChI |
WBNCAKJKUPPPLM-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)





![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)


![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)


